molecular formula C10H13NO4S B016904 N-Tosyl-L-alanine CAS No. 21957-58-4

N-Tosyl-L-alanine

Cat. No. B016904
CAS RN: 21957-58-4
M. Wt: 243.28 g/mol
InChI Key: LQXKHFZRJYXXFA-QMMMGPOBSA-N
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Description

N-Tosyl-L-alanine is a synthetic amino acid . It is used as a reagent for analyzing leukocytes, especially in urine . It has been shown to have antiviral activity against the coronavirus, COVID-19 .


Synthesis Analysis

The synthesis of N-Tosyl-L-alanine was achieved via an asymmetric synthesis . In synthetic reactions, the amino groups in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles often need to be protected. Commonly used amino protecting groups can be roughly divided into three categories: alkoxycarbonyl, acyl, and alkyl .


Molecular Structure Analysis

The molecular formula of N-Tosyl-L-alanine is C10H13NO4S .


Chemical Reactions Analysis

N-Tosyl-L-alanine is able to inhibit leukocyte elastase, which is involved in the degradation of extracellular matrix proteins . This property makes it potentially useful for treating conditions such as asthma, chronic obstructive pulmonary disease, or rheumatoid arthritis .

Scientific Research Applications

Proteomics Research

N-Tosyl-L-alanine is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used in various experiments and analyses in this field .

Synthesis of N-Alkyl Amino Acids

N-Tosyl-L-alanine plays a significant role in the synthesis of N-alkyl amino acids . Alkyl groups substituted onto nitrogen larger than methyl are exceedingly rare among natural products. However, medicinal chemistry programs and peptide drug development projects are not limited to N-methylation . This compound provides a foundation for N-methyl analog synthesis utilizing N-tosyl amino acids and α-bromo acids as intermediates .

Peptide and Peptidomimetic Drug Design

N-Tosyl-L-alanine is used in peptide and peptidomimetic drug design . N-methylation and N-alkylation are accepted tools in this field. N-methylation increases lipophilicity, which has the effect of increasing solubility in nonaqueous solvents and improving membrane permeability . This makes peptides more bioavailable and makes them better therapeutic candidates .

Increasing Proteolytic Stability

N-Tosyl-L-alanine can be used to increase the proteolytic stability of peptides . The first event in an enzymic proteolytic event is recognition of the target amide bond by hydrogen bonding. Numerous examples of model or lead peptides acquiring increased proteolytic stability through site-specific N-methylation are known .

N-Boc Deprotection

N-Tosyl-L-alanine is used in N-Boc deprotection . The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . An efficient and sustainable method for N-Boc deprotection uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .

Green Chemistry

The use of N-Tosyl-L-alanine in N-Boc deprotection aligns with the principles of green chemistry . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields. The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

Safety And Hazards

While the specific safety and hazards of N-Tosyl-L-alanine are not specified in the search results, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .

properties

IUPAC Name

(2S)-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7-3-5-9(6-4-7)16(14,15)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXKHFZRJYXXFA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353271
Record name N-Tosyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Tosyl-L-alanine

CAS RN

21957-58-4
Record name N-Tosyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tos-Ala-OH
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of N-Tosyl-L-alanine described in the provided research papers?

A: While N-Tosyl-L-alanine itself is not investigated as a therapeutic agent in these papers, its derivatives are explored for potential pharmaceutical applications. One study describes the synthesis and evaluation of diazomethyl ketone and chloromethyl ketone analogs of N-Tosyl amino acids, including N-Tosyl-L-alanine, for their anti-inflammatory activity. [] These analogs demonstrated notable anti-inflammatory effects in animal models.

Q2: How is N-Tosyl-L-alanine utilized in analytical chemistry according to the provided research?

A: One study describes a control system to monitor the performance of urinary reagent-strip tests for leukocytes, which relies on the presence of leukocyte esterase. [] This system utilizes a buffered solution containing sonicated leukocytes, the esterase activity of which is measured using N-Tosyl-L-alanine ester of 5-phenyl-3-hydroxypyrrole as the substrate. This application highlights the use of N-Tosyl-L-alanine derivatives in developing quality control measures for diagnostic tests.

Q3: Can you elaborate on the structural features of N-Tosyl-L-alanine and their relevance to its applications?

A: N-Tosyl-L-alanine is a chiral molecule derived from the amino acid L-alanine. One study investigated the hydrogen bonding properties of benzenesulfonamides, including N-Tosyl-L-alanine, using NMR titration and X-ray crystallography. [] This research provided insights into the molecular recognition processes involving N-Tosyl-L-alanine, which are crucial for its use in various applications such as the development of enzyme inhibitors and chiral resolving agents.

Q4: How is N-Tosyl-L-alanine employed in the synthesis of pharmaceutical intermediates?

A: A research paper describes a process utilizing N-Tosyl-L-alanine as a chiral resolving agent in the preparation of optically active piperazine derivatives. [] This process highlights the utility of N-Tosyl-L-alanine in synthesizing enantiomerically pure compounds, which are crucial for developing pharmaceuticals with improved efficacy and safety profiles.

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